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Compound of Interest

Compound Name: ML-184

Cat. No.: B1668996

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for
a range of physiological and pathological conditions, including neurodegenerative diseases,
cancer, and metabolic disorders.[1] This has spurred the development of selective agonists to
probe its function and therapeutic potential. This guide provides an objective comparison of the
selective GPR55 agonist ML-184 with other notable selective agonists, supported by
experimental data, detailed protocols, and pathway visualizations.

Performance Comparison of Selective GPR55
Agonists

The following table summarizes the quantitative data for ML-184 and other selective GPR55
agonists based on their potency (EC50 or Ki) and selectivity against other relevant receptors,
primarily the cannabinoid receptors CB1 and CB2, and in some cases, GPR35. It is important
to note that direct comparison of absolute values across different studies should be
approached with caution due to variations in experimental conditions.
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GPR55 Signaling Pathway

Activation of GPR55 by an agonist initiates a cascade of intracellular events. The receptor
primarily couples to Gaq and Gal12/13 proteins. This coupling leads to the activation of two
main downstream pathways: the Phospholipase C (PLC) pathway and the RhoA pathway.
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B-Arrestin Recruitment Assay Workflow

1. Plate cells expressing
GPR55 and B-arrestin-GFP

:

2. Add GPR55 agonist
(e.g., ML-184)

:

3. Incubate at 37°C

:

4. Fix cells

:

5. Acquire images using
high-content imaging system

:

6. Quantify B-arrestin translocation
(spot formation per cell)

:

7. Generate dose-response curves
and calculate EC50
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Intracellular Calcium Mobilization Assay Workflow

1. Load cells with a
calcium-sensitive fluorescent dye

:

2. Wash cells to remove
extracellular dye

:

3. Acquire baseline
fluorescence reading

:

4. Add GPR55 agonist

:

5. Continuously measure fluorescence
to detect changes in [Caz*]i

:

6. Quantify the peak fluorescence
response

:

7. Generate dose-response curves
and calculate EC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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